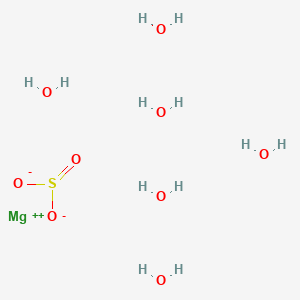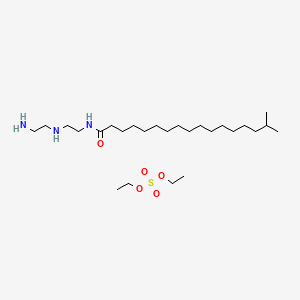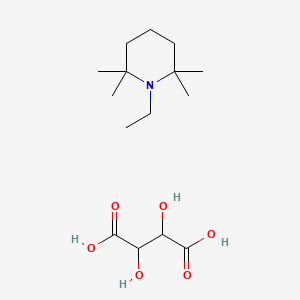
Magnesium sulfite hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium sulfite hexahydrate is a chemical compound with the formula MgSO₃·6H₂O. It is the magnesium salt of sulfurous acid and is most commonly found in its hexahydrate form. This compound is known for its solubility in water and its ability to form different hydrates depending on the temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium sulfite hexahydrate can be synthesized by reacting magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂) in the presence of water. The reaction is as follows: [ \text{Mg(OH)}_2 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{MgSO}_3·6\text{H}_2\text{O} ] This reaction must be conducted at temperatures below 40°C to ensure the formation of the hexahydrate. If the temperature exceeds 40°C, magnesium sulfite trihydrate (MgSO₃·3H₂O) is formed instead .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of flue gas desulfurization processes. Sulfur dioxide is absorbed in a suspension containing magnesium sulfite and magnesium sulfate, which is then neutralized by magnesite. The resulting solution is crystallized to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium sulfite hexahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate (MgSO₄).
Reduction: It can be reduced to elemental sulfur under certain conditions.
Substitution: It can react with acids to form magnesium salts and sulfurous acid.
Common Reagents and Conditions
Oxidation: In the presence of oxygen or oxidizing agents, this compound can be converted to magnesium sulfate.
Reduction: Reducing agents such as hydrogen gas can reduce magnesium sulfite to elemental sulfur.
Substitution: Strong acids like hydrochloric acid (HCl) can react with magnesium sulfite to form magnesium chloride (MgCl₂) and sulfurous acid (H₂SO₃).
Major Products Formed
Oxidation: Magnesium sulfate (MgSO₄)
Reduction: Elemental sulfur (S)
Substitution: Magnesium chloride (MgCl₂) and sulfurous acid (H₂SO₃)
Applications De Recherche Scientifique
Magnesium sulfite hexahydrate has various applications in scientific research:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: It is used in studies related to cellular respiration and metabolic pathways.
Industry: It is used in the paper and pulp industry for bleaching and as a preservative in food processing
Mécanisme D'action
The mechanism by which magnesium sulfite hexahydrate exerts its effects involves its ability to release sulfur dioxide (SO₂) under certain conditions. This release can lead to the formation of sulfurous acid (H₂SO₃), which has various chemical and biological effects. The compound can also interact with cellular components, affecting metabolic pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium sulfate (MgSO₄):
Calcium sulfite (CaSO₃): Used in water treatment and as a preservative.
Sodium sulfite (Na₂SO₃): Commonly used in the food industry as a preservative and antioxidant.
Uniqueness
Magnesium sulfite hexahydrate is unique due to its specific hydration state and its ability to form different hydrates depending on the temperature. Its solubility and reactivity also make it distinct from other similar compounds .
Propriétés
Numéro CAS |
13446-29-2 |
|---|---|
Formule moléculaire |
H12MgO9S |
Poids moléculaire |
212.46 g/mol |
Nom IUPAC |
magnesium;sulfite;hexahydrate |
InChI |
InChI=1S/Mg.H2O3S.6H2O/c;1-4(2)3;;;;;;/h;(H2,1,2,3);6*1H2/q+2;;;;;;;/p-2 |
Clé InChI |
KLIKMSKEFPRHEE-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.O.O.[O-]S(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)












